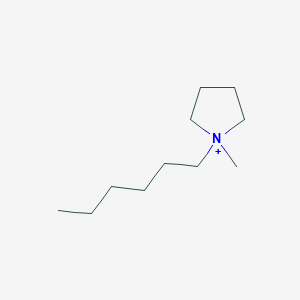
Pyrrolidinium, 1-hexyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium, 1-hexyl-1-methyl-, is a type of ionic liquid that has gained significant attention in recent years. Ionic liquids are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. Pyrrolidinium, 1-hexyl-1-methyl-, is characterized by its pyrrolidinium cation, which is a five-membered nitrogen-containing ring, and a hexyl and methyl group attached to the nitrogen atom. This compound is known for its unique physicochemical properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
Méthodes De Préparation
The synthesis of Pyrrolidinium, 1-hexyl-1-methyl-, typically involves the alkylation of N-methylpyrrolidine with a suitable alkyl halide, such as hexyl bromide. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction can be represented as follows:
N-methylpyrrolidine+hexyl bromide→Pyrrolidinium, 1-hexyl-1-methyl- bromide
The resulting bromide salt can then be converted to other salts through metathesis reactions with various anions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Pyrrolidinium, 1-hexyl-1-methyl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion in the bromide salt can be substituted with other anions through metathesis reactions. Common reagents for these reactions include sodium tetrafluoroborate or potassium hexafluorophosphate.
Oxidation and Reduction Reactions: The pyrrolidinium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Complexation Reactions: Pyrrolidinium, 1-hexyl-1-methyl-, can form complexes with various metal ions, which can be useful in catalysis and other applications.
Applications De Recherche Scientifique
Pyrrolidinium, 1-hexyl-1-methyl-, has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: It is being explored for its potential use in biological systems, particularly in drug delivery and as a medium for enzymatic reactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the formulation of drugs that require stable and non-volatile solvents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, and in energy storage devices like batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of Pyrrolidinium, 1-hexyl-1-methyl-, depends on its application. In catalysis, it acts as a medium that stabilizes reactive intermediates, thereby facilitating the reaction. In biological systems, it can interact with biomolecules through ionic interactions and hydrogen bonding, affecting their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Pyrrolidinium, 1-hexyl-1-methyl-, can be compared with other ionic liquids, such as those based on imidazolium, pyridinium, and ammonium cations. Each of these compounds has unique properties that make them suitable for different applications. For example:
Imidazolium-based Ionic Liquids: Known for their high ionic conductivity and wide electrochemical stability windows, making them suitable for use in batteries and supercapacitors.
Pyridinium-based Ionic Liquids: Often used in organic synthesis and catalysis due to their ability to stabilize various reaction intermediates.
Ammonium-based Ionic Liquids: Typically used in industrial applications where high thermal stability and low toxicity are required.
Pyrrolidinium, 1-hexyl-1-methyl-, stands out due to its combination of high thermal stability, low volatility, and excellent solubility, making it a versatile compound for a wide range of applications.
Propriétés
Numéro CAS |
330671-30-2 |
|---|---|
Formule moléculaire |
C11H24N+ |
Poids moléculaire |
170.31 g/mol |
Nom IUPAC |
1-hexyl-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C11H24N/c1-3-4-5-6-9-12(2)10-7-8-11-12/h3-11H2,1-2H3/q+1 |
Clé InChI |
SVONMDAUOJGXHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+]1(CCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



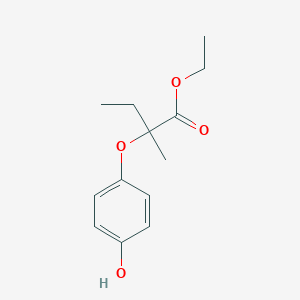
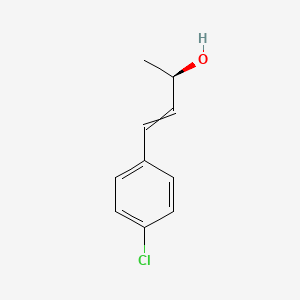
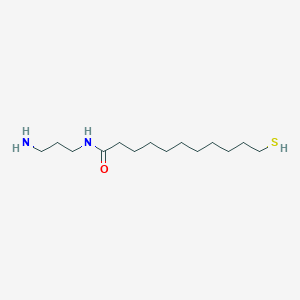

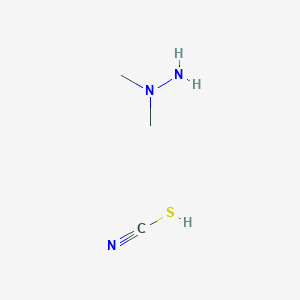
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
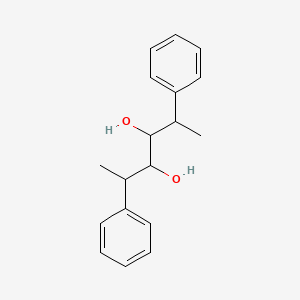
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
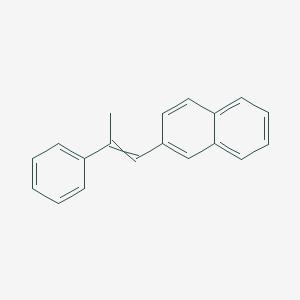
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)

